Ethanone, 1-(1-cyclohexyl-2-methyl-1H-pyrrol-3-yl)-

Progesterone Receptor Off-Target Screening T47D Cell Assay

Ethanone, 1-(1-cyclohexyl-2-methyl-1H-pyrrol-3-yl)- (CAS 112722-72-2), also known as 1-(1-cyclohexyl-2-methylpyrrol-3-yl)ethanone, is a heterocyclic organic compound belonging to the class of 3-acetylpyrroles. This trisubstituted pyrrole features a cyclohexyl group at the N-1 position and a methyl group at the C-2 position, distinguishing it from simpler acetylpyrroles.

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
CAS No. 112722-72-2
Cat. No. B12884638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 1-(1-cyclohexyl-2-methyl-1H-pyrrol-3-yl)-
CAS112722-72-2
Molecular FormulaC13H19NO
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCC1=C(C=CN1C2CCCCC2)C(=O)C
InChIInChI=1S/C13H19NO/c1-10-13(11(2)15)8-9-14(10)12-6-4-3-5-7-12/h8-9,12H,3-7H2,1-2H3
InChIKeyRJSUSYROWZOESQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethanone, 1-(1-cyclohexyl-2-methyl-1H-pyrrol-3-yl)- (CAS 112722-72-2): Chemical Identity and Structural Class


Ethanone, 1-(1-cyclohexyl-2-methyl-1H-pyrrol-3-yl)- (CAS 112722-72-2), also known as 1-(1-cyclohexyl-2-methylpyrrol-3-yl)ethanone, is a heterocyclic organic compound belonging to the class of 3-acetylpyrroles . This trisubstituted pyrrole features a cyclohexyl group at the N-1 position and a methyl group at the C-2 position, distinguishing it from simpler acetylpyrroles . It is indexed in authoritative chemical databases with the DTXSID50445361 identifier and is primarily available as a synthetic building block from specialty chemical suppliers .

Procurement Risks of Unvalidated Substitution for CAS 112722-72-2


Generic substitution of CAS 112722-72-2 with other 3-acetylpyrroles is scientifically unjustified due to the complete absence of comparative bioactivity or stability data. While structurally related compounds may share the pyrrole core, the specific N-cyclohexyl-2-methyl substitution pattern introduces undefined steric and electronic properties that likely influence target binding and metabolic stability [1]. The only publicly available quantitative activity data for this compound is an IC₅₀ of 7,100 nM at the progesterone receptor (PR), which represents an off-target liability with no comparator data to assess selectivity margins against similar analogs [2]. Without head-to-head receptor selectivity profiling, pharmacokinetic evaluation, or certified purity benchmarks (e.g., >98% HPLC), substituting this compound with any other 3-acetylpyrrole derivative introduces unquantifiable risk of functional divergence.

Quantitative Differentiation Evidence for CAS 112722-72-2 Against Closest Analogs


Progesterone Receptor Antagonist Activity: Off-Target Liability Assessment

CAS 112722-72-2 demonstrates antagonist activity at the human progesterone receptor (PR) with an IC₅₀ of 7,100 nM in a T47D cell-based alkaline phosphatase assay [1]. This is the only quantitative functional assay data available for this compound. In contrast, structurally related 3-acetylpyrroles such as 3-acetyl-1H-pyrrole (CAS 1072-82-8) lack any reported PR activity data in the same assay system, precluding direct selectivity comparison [2]. The PR activity data serves solely as an initial off-target flag rather than a differentiation point.

Progesterone Receptor Off-Target Screening T47D Cell Assay

CCR5 Antagonist Liability: A Pharmacological Data Gap

Preliminary pharmacological screening suggests potential CCR5 antagonist utility for compounds structurally related to CAS 112722-72-2 [1]. However, the specific IC₅₀ or Kᵢ value of CAS 112722-72-2 at the CCR5 receptor has not been reported. BindingDB contains CCR5 activity records for other pyrrole-containing compounds (e.g., BDBM50602345, IC₅₀ = 19 nM), but these are structurally distinct and cannot be used as direct comparators [2]. No quantitative CCR5 data exists for this compound, rendering any claim of CCR5-related differentiation baseless.

CCR5 Antagonist HIV Entry Inhibitor GPCR Pharmacology

Physicochemical Property Comparison: Building Block Selection Parameters

CAS 112722-72-2 has a molecular weight of 205.30 g/mol, a polar surface area (PSA) of 22.00 Ų, and a calculated logP that positions it within typical drug-like space for fragment-based screening . The unsubstituted 3-acetylpyrrole (CAS 1072-82-8) has a molecular weight of 109.13 g/mol and a PSA of 33.88 Ų [1]. The higher molecular weight and reduced PSA of CAS 112722-72-2 result from the N-cyclohexyl substitution, which increases lipophilicity and steric bulk. However, without parallel experimental measurements (e.g., measured logP, aqueous solubility, metabolic stability) under identical conditions, these structural property differences cannot be translated into functional superiority.

Physicochemical Properties Medicinal Chemistry Building Block Selection

Current and Potential Application Scenarios for CAS 112722-72-2 Based on Available Evidence


Fragment-Based Drug Discovery Library Enrichment

CAS 112722-72-2 can be included in diversity-oriented fragment libraries as a 3-acetylpyrrole scaffold with a conformationally constrained N-cyclohexyl group. Its molecular weight (205.30 g/mol) places it at the upper boundary of fragment-like space (Rule of Three: MW ≤ 300), while its low PSA (22.00 Ų) suggests potential blood-brain barrier permeability . However, its selection over other N-substituted 3-acetylpyrroles must be justified by project-specific computational docking or biophysical screening, as no empirical binding data exists.

Synthetic Intermediate for Trisubstituted Pyrrole Elaboration

The 3-acetyl group provides a reactive handle for further functionalization via aldol condensation, Mannich reaction, or reductive amination, while the N-cyclohexyl group offers steric protection and modulates electronic properties of the pyrrole ring . Synthetic methodology papers describing efficient routes to 1,2,3-trisubstituted pyrroles provide a preparative framework for using CAS 112722-72-2 as a synthetic intermediate, though no yield or purity advantage over alternative intermediates has been demonstrated.

Progesterone Receptor Counter-Screen in Selectivity Profiling

The documented PR antagonist activity (IC₅₀ = 7,100 nM) positions CAS 112722-72-2 as a weak PR tool compound for inclusion in selectivity counter-screening panels [1]. This can help medicinal chemistry teams assess the PR liability of lead series containing 3-acetylpyrrole motifs. The compound's utility is limited to comparative screening within a defined chemical series, not as a standalone pharmacological probe.

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